7-hydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one; sulfuric acid
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Overview
Description
7-hydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one is a compound belonging to the class of flavonoids, specifically a type of isoflavone. This compound is known for its significant biological activities and is often studied for its potential therapeutic applications. Sulfuric acid is commonly used in the synthesis and modification of this compound due to its strong acidic properties, which facilitate various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one typically involves the Pechmann condensation reaction. This reaction is carried out by reacting phenol derivatives with β-ketoesters in the presence of a strong acid catalyst such as sulfuric acid. The reaction conditions usually involve heating the mixture to a temperature range of 100-150°C for several hours to ensure complete reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of sulfuric acid in these reactors ensures efficient catalysis and minimizes the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in various biochemical processes.
Reduction: Reduction reactions can convert this compound into dihydro derivatives, which may have different biological activities.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic ring, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted flavonoids. These products are often studied for their enhanced biological activities and potential therapeutic applications .
Scientific Research Applications
7-hydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various complex organic molecules.
Biology: This compound is studied for its antioxidant and anti-inflammatory properties.
Medicine: It has potential therapeutic applications in the treatment of cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-hydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-4-methylcoumarin: Known for its anticoagulant properties.
7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one: Exhibits similar antioxidant and anti-inflammatory activities.
7-hydroxy-3-(3,4-dihydroxyphenyl)-4H-chromen-4-one: Has enhanced anticancer properties due to additional hydroxyl groups.
Uniqueness
7-hydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one stands out due to its balanced profile of antioxidant, anti-inflammatory, and anticancer activities. Its unique structure allows for versatile chemical modifications, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
288607-13-6 |
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Molecular Formula |
C15H12O8S |
Molecular Weight |
352.3 g/mol |
IUPAC Name |
7-hydroxy-3-(4-hydroxyphenyl)chromen-4-one;sulfuric acid |
InChI |
InChI=1S/C15H10O4.H2O4S/c16-10-3-1-9(2-4-10)13-8-19-14-7-11(17)5-6-12(14)15(13)18;1-5(2,3)4/h1-8,16-17H;(H2,1,2,3,4) |
InChI Key |
QPFZRXVFQKUTOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O)O.OS(=O)(=O)O |
Origin of Product |
United States |
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